Delphinidin-3-sambubioside Chloride: A Technical Guide for Researchers
Delphinidin-3-sambubioside Chloride: A Technical Guide for Researchers
An In-depth Exploration of a Promising Natural Compound for Therapeutic Development
Delphinidin-3-sambubioside chloride, a naturally occurring anthocyanin, has garnered significant attention within the scientific community for its potent and diverse biological activities. Primarily isolated from Hibiscus sabdariffa L. (Roselle), this vibrant water-soluble pigment is emerging as a compelling candidate for drug development, demonstrating notable anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] This technical guide provides a comprehensive overview of Delphinidin-3-sambubioside chloride, consolidating key data, experimental methodologies, and mechanistic insights to support researchers, scientists, and drug development professionals in their exploration of this promising molecule.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of Delphinidin-3-sambubioside chloride is fundamental for its application in research and development. The compound's properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol chloride | PubChem |
| Molecular Formula | C₂₆H₂₉ClO₁₆ | PubChem |
| Molecular Weight | 632.95 g/mol | Sigma-Aldrich, TOKIWA PHYTOCHEMICAL CO.,LTD. |
| CAS Number | 53158-73-9 | Sigma-Aldrich, TOKIWA PHYTOCHEMICAL CO.,LTD. |
| Appearance | Dark red or lavender crystalline powder | LGC Standards, ChemBK |
| Solubility | Soluble in water, DMSO, Pyridine, Methanol, Ethanol. Insoluble in non-polar solvents. | ChemFaces, ChemBK |
| Storage | Store at -20°C in a dry and dark place. | TOKIWA PHYTOCHEMICAL CO.,LTD. |
Biological Activities and Therapeutic Potential
Delphinidin-3-sambubioside chloride exhibits a spectrum of biological effects that underscore its therapeutic potential across various disease models. The primary activities documented in the literature include anti-inflammatory, anti-cancer, and anti-diabetic effects.
Anti-inflammatory Activity
Delphinidin-3-sambubioside chloride has demonstrated significant anti-inflammatory properties both in vitro and in vivo.[1][2] Studies have shown its ability to inhibit the production of key inflammatory mediators.
Anti-cancer Activity
The compound has been shown to inhibit the proliferation of human leukemia (HL-60) cells by inducing apoptosis.[1]
Anti-diabetic Activity
Research suggests that Delphinidin-3-sambubioside chloride possesses anti-diabetic properties, including the inhibition of glucose diffusion and stimulation of insulin (B600854) production.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various experimental studies, providing a comparative overview of the compound's efficacy.
Table 1: In Vitro Efficacy
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Anti-cancer | HL-60 | IC₅₀ (Apoptosis induction, 24h) | 75 µM | [2] |
| Anti-diabetic | - | α-Amylase Inhibition | 96.76% (at 50 µg/mL) | [3][4] |
| Anti-diabetic | - | Glucose Diffusion Inhibition | 4.98 mmol/L (at 50 µg/mL) | [3][4] |
| Anti-diabetic | BRIN BD11 cells | Insulin Production | 3.15 times more than control (at 150 µg/mL) | [3][4] |
| Anti-inflammatory | RAW264.7 | iNOS Expression | Inhibition at 50-200 µM | [2] |
| Xanthine Oxidase Inhibition | - | IC₅₀ | 17.1 µM | [5] |
Table 2: In Vivo Efficacy
| Animal Model | Activity | Dosage | Effect | Reference |
| LPS-induced mouse paw edema | Anti-inflammatory | 15 µmol/kg (i.p.) | 89.3% reduction in edema | [2] |
| High-fat diet-induced obese rats | Anti-hyperlipidemia | 30 mg/kg (oral gavage, 8 weeks) | Decreased lipid accumulation | [2] |
Mechanistic Insights: Signaling Pathways
Delphinidin-3-sambubioside chloride exerts its biological effects by modulating key cellular signaling pathways.
Inhibition of Pro-inflammatory Pathways
A primary mechanism of its anti-inflammatory action involves the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways.[1][6] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of these pathways, resulting in the production of pro-inflammatory cytokines and mediators. Delphinidin-3-sambubioside chloride intervenes in this cascade.
Induction of Apoptosis in Cancer Cells
In human leukemia (HL-60) cells, Delphinidin-3-sambubioside chloride induces apoptosis through a pathway mediated by reactive oxygen species (ROS) and the mitochondria.
Experimental Protocols
This section provides an overview of key experimental methodologies that have been employed to characterize the biological activities of Delphinidin-3-sambubioside chloride.
Anti-inflammatory Activity Assays
1. Cell Culture and Treatment:
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Cell Line: RAW264.7 murine macrophage cell line.
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Culture Conditions: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
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Treatment: Cells are pre-treated with various concentrations of Delphinidin-3-sambubioside chloride (e.g., 50-200 µM) for 30 minutes, followed by stimulation with lipopolysaccharide (LPS; e.g., 40 ng/mL) for a specified duration (e.g., 12-24 hours).[1]
2. Measurement of Nitric Oxide (NO) Production:
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The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.
3. Western Blot Analysis for Protein Expression:
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Target Proteins: iNOS, phosphorylated and total forms of ERK1/2, MEK1/2, IKKα/β, and IκBα.
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Protocol:
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Cell lysates are prepared using a suitable lysis buffer.
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Protein concentration is determined using a BCA protein assay kit.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.
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After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
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Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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4. Measurement of Pro-inflammatory Cytokines:
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The levels of TNF-α, IL-6, and MCP-1 in the cell culture supernatants or animal serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]
5. In Vivo Mouse Paw Edema Model:
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Animal Model: Male ICR mice.
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Protocol:
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Mice are administered Delphinidin-3-sambubioside chloride (e.g., 15 µmol/kg) via intraperitoneal (i.p.) injection.
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After a set time, paw edema is induced by injecting LPS into the right hind paw.
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Paw thickness is measured at various time points using a caliper.
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The percentage of edema inhibition is calculated.[1]
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Anti-cancer Activity Assay (Apoptosis Induction)
1. Cell Culture and Treatment:
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Cell Line: HL-60 human promyelocytic leukemia cells.
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Treatment: Cells are treated with Delphinidin-3-sambubioside chloride (e.g., at its IC₅₀ of 75 µM) for 24 hours.[2]
2. Apoptosis Detection:
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Apoptosis can be assessed by various methods, including:
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Morphological Changes: Observing cell shrinkage, chromatin condensation, and formation of apoptotic bodies using microscopy.
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DNA Fragmentation: Visualizing the characteristic DNA ladder pattern using agarose (B213101) gel electrophoresis.
-
Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to quantify early and late apoptotic cells.
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Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3.
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Anti-diabetic Activity Assays
1. α-Amylase Inhibition Assay:
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This assay measures the ability of the compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion. The protocol typically involves incubating the enzyme with a starch solution in the presence and absence of the inhibitor and measuring the amount of reducing sugars produced.
2. Glucose Diffusion Assay:
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This experiment often uses a dialysis membrane to mimic the intestinal barrier. The rate of glucose diffusion across the membrane is measured in the presence and absence of Delphinidin-3-sambubioside chloride.[3][4]
3. Insulin Secretion Assay:
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Cell Line: BRIN BD11 pancreatic β-cells.
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Protocol: Cells are incubated with varying concentrations of Delphinidin-3-sambubioside chloride, and the amount of insulin secreted into the culture medium is quantified using an ELISA kit.[3][4]
Conclusion
Delphinidin-3-sambubioside chloride is a multi-faceted natural compound with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its well-defined anti-inflammatory, anti-cancer, and anti-diabetic properties, coupled with initial mechanistic insights, position it as a strong candidate for continued preclinical and clinical development. This technical guide provides a foundational resource for researchers to design and execute further studies aimed at fully elucidating the therapeutic promise of this remarkable anthocyanin.
References
- 1. cdn.cybassets.com [cdn.cybassets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ANTIDIABETIC PROPERTIES OF DELPHINIDIN 3-SAMBUBIOSIDE-ANTHOCYANIN COMPOUNDS ISOLATED FROM HIBISCUS SABDARIFFA LINN | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
